

# A Technical Guide to the Stereochemistry of Undeca-4,7-diyn-6-ol

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## Compound of Interest

Compound Name: Undeca-4,7-diyn-6-OL

Cat. No.: B12555166

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**Abstract:** This document provides a detailed stereochemical analysis of **Undeca-4,7-diyn-6-ol**. Contrary to what might be assumed from its structure, **Undeca-4,7-diyn-6-ol** is an achiral molecule and therefore possesses no stereoisomers. This is a consequence of a plane of symmetry inherent in its molecular structure, which renders the central carbon atom (C6) achiral. This guide will elucidate the fundamental principles of chirality, apply them to the target molecule, and outline an experimental protocol to verify its achiral nature.

## Introduction to Stereoisomerism and Chirality

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A central concept in stereochemistry is chirality. A molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. These non-superimposable mirror images are called enantiomers.

The most common origin of chirality in organic molecules is the presence of a chiral center, or stereocenter. A chiral center is typically a carbon atom bonded to four distinct and different groups. The number of possible stereoisomers for a molecule can often be predicted by the  $2^n$  rule, where 'n' is the number of chiral centers. However, this rule is only an upper limit, as molecular symmetry can reduce the actual number of unique stereoisomers. Molecules with chiral centers that are achiral overall are known as meso compounds.

# Stereochemical Analysis of Undeca-4,7-diyn-6-ol

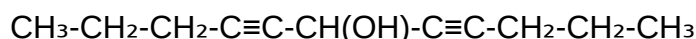
To determine the potential stereoisomers of **Undeca-4,7-diyn-6-ol**, a systematic analysis of its structure is required.

## 2.1. Molecular Structure

The IUPAC name **Undeca-4,7-diyn-6-ol** defines a specific structure:

- Undeca-: An 11-carbon backbone.
- -4,7-diyn-: Two triple bonds, starting at carbons 4 and 7.
- -6-ol: A hydroxyl (-OH) group located on carbon 6.

This leads to the following chemical structure:



## 2.2. Identification of Potential Chiral Centers

The carbon atom at position 6 (C6) is bonded to a hydroxyl group and is the only potential chiral center in the molecule. To be a true chiral center, C6 must be bonded to four different groups. Let's identify these groups:

- A Hydrogen atom (-H)
- A Hydroxyl group (-OH)
- A but-1-ynyl group (-C≡C-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub>)
- Another but-1-ynyl group (-C≡C-CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>3</sub>)

Upon inspection, it is evident that substituents 3 and 4 are identical.

## 2.3. Conclusion: An Achiral Molecule

Since the carbon at position 6 is bonded to two identical groups, it does not satisfy the requirement of having four different substituents. Therefore, C6 is not a chiral center.

The molecule possesses a plane of symmetry that passes through the H-C6-OH bonds, bisecting the molecule. The presence of this internal plane of symmetry means the molecule is superimposable on its mirror image. Consequently, **Undeca-4,7-diyn-6-ol** is an achiral molecule. Achiral molecules do not have enantiomers or other stereoisomers.

## Data Presentation

The stereochemical properties of **Undeca-4,7-diyn-6-ol** are summarized in the table below.

Parameter	Finding	Rationale
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O	Based on IUPAC name.
Potential Stereocenter	Carbon-6 (C6)	Carbon atom bearing the hydroxyl group.
Number of Chiral Centers	0	The two alkyne-containing substituents on C6 are identical.
Symmetry Element	Plane of Symmetry	A mirror plane exists, bisecting the molecule through the C6 atom.
Chirality	Achiral	The molecule is superimposable on its mirror image due to symmetry.
Number of Stereoisomers	1 (the molecule itself)	Achiral molecules do not have stereoisomers.
Optical Activity	Inactive	Achiral molecules do not rotate plane-polarized light.

## Visualization of Stereochemical Analysis

The logical workflow for determining the stereochemistry of **Undeca-4,7-diyn-6-ol** is presented below.

Caption: Logical workflow for the stereochemical analysis of **Undeca-4,7-diyn-6-ol**.

# Experimental Protocol: Verification of Achirality via Polarimetry

To experimentally confirm the achiral nature of **Undeca-4,7-diyn-6-ol**, its optical activity can be measured using a polarimeter. Chiral substances rotate the plane of polarized light, a property known as optical activity, whereas achiral substances do not.

## 5.1. Objective

To determine if a purified sample of **Undeca-4,7-diyn-6-ol** exhibits optical activity. The expected result for an achiral compound is an optical rotation of  $0^\circ$ .

## 5.2. Methodology

- Synthesis and Purification:
  - Synthesize **Undeca-4,7-diyn-6-ol** using an established method, for example, via the reaction of the appropriate Grignard reagents with an aldehyde.
  - Purify the crude product using flash column chromatography on silica gel.
  - Confirm the identity and purity (>99%) of the compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.
- Sample Preparation:
  - Accurately weigh a sample of the purified **Undeca-4,7-diyn-6-ol**.
  - Dissolve the sample in a spectroscopic grade, achiral solvent (e.g., ethanol or chloroform) in a volumetric flask to prepare a solution of a precisely known concentration (c), typically expressed in g/mL.
- Polarimetric Measurement:
  - Use a calibrated polarimeter, typically with a sodium D-line lamp ( $\lambda = 589 \text{ nm}$ ).
  - Record a blank measurement using a polarimeter cell filled only with the pure solvent.

- Rinse and fill the cell, of a known path length ( $l$ ) in decimeters (dm), with the prepared sample solution, ensuring no air bubbles are present.
- Measure the observed optical rotation ( $\alpha$ ) of the sample. Repeat the measurement multiple times to ensure reproducibility.

### 5.3. Data Analysis and Interpretation

- Calculation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha]_D^T = \alpha / (l \times c)$   
Where  $T$  is the temperature and  $D$  refers to the sodium D-line.
- Expected Outcome: For **Undeca-4,7-diyn-6-ol**, the observed rotation ( $\alpha$ ) is expected to be  $0^\circ$ .
- Conclusion: An observed rotation of  $0^\circ$  confirms that the sample is optically inactive. This result provides experimental validation that **Undeca-4,7-diyn-6-ol** is an achiral molecule and does not have stereoisomers.
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